

Spectroscopic and Synthetic Profile of Dioxane-2,5-diones: A Technical Guide

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Compound of Interest

Compound Name: *3,6-Dibenzyl-1,4-dioxane-2,5-dione*

Cat. No.: *B1651945*

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Disclaimer: Extensive searches for spectroscopic and synthetic data specifically for **3,6-dibenzyl-1,4-dioxane-2,5-dione** did not yield specific experimental results within publicly accessible databases and scientific literature. This guide will therefore provide a comprehensive overview of a closely related and well-characterized analogue, *cis*-3,6-dimethyl-1,4-dioxane-2,5-dione (also known as L-lactide when in the (3*S*,6*S*) configuration), to serve as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presented are foundational to the characterization of this class of compounds.

Introduction

1,4-Dioxane-2,5-diones are a class of cyclic esters, or dilactones, that are pivotal building blocks in the synthesis of biodegradable polymers, particularly polylactides (PLAs). The substituents at the 3 and 6 positions of the dioxane ring dictate the physical and chemical properties of the resulting polymers. While data for the dibenzyl derivative is scarce, the dimethyl analogue has been extensively studied, providing a solid framework for understanding the spectroscopic and synthetic characteristics of this heterocyclic system.

Spectroscopic Data for *cis*-3,6-Dimethyl-1,4-dioxane-2,5-dione

The following tables summarize the key spectroscopic data for the characterization of cis-3,6-dimethyl-1,4-dioxane-2,5-dione.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|--------------------|
| 5.04 | Quartet | 7.1 | CH-CH ₃ |
| 1.68 | Doublet | 7.1 | CH-CH ₃ |

Solvent: CDCl_3 , Reference: TMS at 0 ppm

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------|
| 169.7 | C=O (Ester carbonyl) |
| 72.5 | CH-CH ₃ |
| 16.6 | CH-CH ₃ |

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm^{-1}) | Assignment |
|---------------------------------|-----------------------------|
| 2995, 2947 | C-H stretch (aliphatic) |
| 1755 | C=O stretch (ester, strong) |
| 1260, 1130, 1090 | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |
|--------|-------------------------|
| 144.04 | $[M]^+$ (Molecular Ion) |
| 88 | $[M - C_2H_4O_2]^+$ |
| 73 | $[M - C_3H_3O_3]^+$ |
| 45 | $[COOH]^+$ |

Method: Electron Ionization (EI)

Experimental Protocols

The synthesis of 1,4-dioxane-2,5-diones typically involves the cyclization of α -hydroxy acids. The following is a general and widely cited protocol for the synthesis of cis-3,6-dimethyl-1,4-dioxane-2,5-dione from lactic acid.

Synthesis of cis-3,6-Dimethyl-1,4-dioxane-2,5-dione (L-Lactide)

Materials:

- L-Lactic acid (88% aqueous solution)
- Tin(II) octoate (catalyst)
- Toluene
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

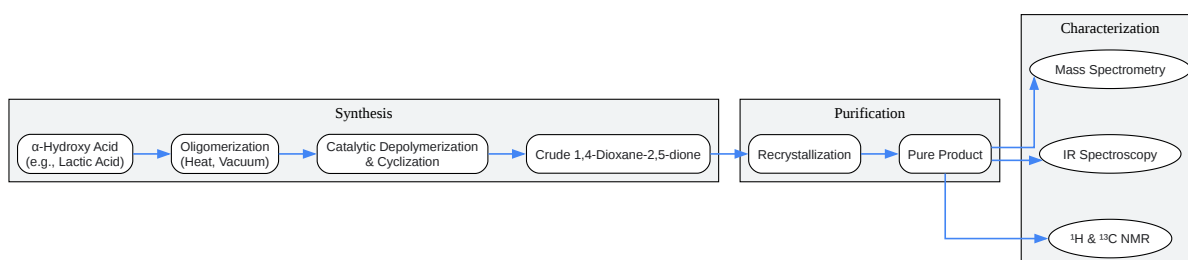
- Oligomerization: An aqueous solution of L-lactic acid is heated under reduced pressure to remove water and form a low molecular weight oligomer. This is typically carried out at temperatures ranging from 130°C to 180°C for several hours.

- **Depolymerization and Cyclization:** The resulting lactic acid oligomer is then heated to a higher temperature (200-230°C) under vacuum in the presence of a catalyst, such as tin(II) octoate. The cyclic dimer, L-lactide, is formed and distills from the reaction mixture.
- **Purification:** The crude L-lactide is collected and purified by recrystallization from a suitable solvent system, commonly toluene or a mixture of ethyl acetate and hexane. The purified crystals are dried under vacuum.

Characterization: The purified product is characterized by melting point determination and the spectroscopic methods outlined in Tables 1-4 to confirm its identity and purity.

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis and characterization of 1,4-dioxane-2,5-diones.



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Caption: Experimental workflow for the synthesis and characterization of 1,4-dioxane-2,5-diones.



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Caption: General reaction pathway for the formation of 1,4-dioxane-2,5-diones from α -hydroxy acids.

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